5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran

physicochemical characterization process chemistry distillation

5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran (CAS 424825-48-9) is a gem‑difluorinated, C‑vinyl‑substituted tetrahydrofuran building block with the molecular formula C₈H₁₂F₂O and a molecular weight of 162.18 g mol⁻¹. Its computed density (1.041 g cm⁻³), boiling point (150.6 °C at 760 mmHg), and flash point (50.85 °C) distinguish it from non‑fluorinated tetrahydrofuran congeners and inform safe handling and storage requirements.

Molecular Formula C8H12F2O
Molecular Weight 162.18 g/mol
Cat. No. B12852365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran
Molecular FormulaC8H12F2O
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1(C(CC(O1)(F)F)C=C)C
InChIInChI=1S/C8H12F2O/c1-4-6-5-8(9,10)11-7(6,2)3/h4,6H,1,5H2,2-3H3
InChIKeyNFZWUBBJSXHHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran – Physicochemical Identity and Procurement-Grade Characterization


5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran (CAS 424825-48-9) is a gem‑difluorinated, C‑vinyl‑substituted tetrahydrofuran building block with the molecular formula C₈H₁₂F₂O and a molecular weight of 162.18 g mol⁻¹ . Its computed density (1.041 g cm⁻³), boiling point (150.6 °C at 760 mmHg), and flash point (50.85 °C) distinguish it from non‑fluorinated tetrahydrofuran congeners and inform safe handling and storage requirements . The compound is supplied at ≥95 % purity for research‑grade applications .

Gem‑difluorinated building block for metabolic stability and lipophilicity modulation
C‑3 vinyl handle enables orthogonal diversification via cross‑coupling and cycloaddition
Supplied at research‑grade purity (≥95%) for small‑molecule synthesis and library construction

Why 5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran Cannot Be Replaced by a Non‑Fluorinated or Regioisomeric Analog


The gem‑difluoro motif at C‑5, the gem‑dimethyl group at C‑2, and the vinyl handle at C‑3 create a substitution pattern that is not replicated by any single commercially available tetrahydrofuran congener. Removing the fluorine atoms yields a non‑fluorinated scaffold with markedly lower lipophilicity, altered boiling point, and loss of the metabolic‑stability advantages conferred by the CF₂ unit . Relocating the fluorine atoms to the 3‑position (3,3‑difluoro isomer) changes the electronic environment of the vinyl group and eliminates the unique reactivity profile accessible through 5,5‑difluoro‑substituted intermediates . The evidence items below quantify these differences where data exist and provide class‑level guidance where direct head‑to‑head comparisons are not yet published.

Des‑fluoro analog Removing the gem‑CF₂ unit reduces lipophilicity and may lose the metabolic‑stability advantage reported for gem‑difluorinated cycloalkanes.
3,3‑Difluoro isomer Relocating fluorines to the 3‑position alters the electronic environment of the vinyl group and can shift reactivity away from 5,5‑difluoro pathways.
Saturated analog The fully saturated 5,5‑difluoro‑2,2‑dimethyltetrahydrofuran lacks the vinyl handle, precluding late‑stage diversification and cross‑coupling chemistry.

Quantitative Differentiation Evidence for 5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran Versus Closest Analogs


Boiling Point Elevation Relative to the Non‑Fluorinated Tetrahydrofuran Core

The target compound exhibits a computed boiling point of 150.6 °C at 760 mmHg, which is approximately 58 °C higher than that of the non‑fluorinated, non‑vinyl substituted analog 2,2‑dimethyltetrahydrofuran (93.0 °C) . This elevation reflects the combined contributions of the vinyl group and the two fluorine atoms and directly impacts purification strategy (distillation cut point) and solvent‑selection decisions.

Boiling point
Cross‑study comparable
ΔTb ≈ +58 °C vs. non‑fluorinated analog
Elevated boiling point supports distillation‑based purification strategy
Computed values; experimental confirmation recommended
physicochemical characterization process chemistry distillation

Lipophilicity Modulation Through gem‑Difluorination – Class‑Level LogP Shift

Systematic studies on functionalized gem‑difluorocycloalkanes demonstrate that introduction of a gem‑CF₂ group increases logP by approximately 0.3–1.5 log units relative to the non‑fluorinated parent, depending on the scaffold and substituent pattern . While a direct measured logP for 5,5‑difluoro‑2,2‑dimethyl‑3‑vinyltetrahydrofuran is not publicly available, this class‑level trend predicts enhanced membrane permeability compared to any non‑fluorinated 2,2‑dimethyl‑3‑vinyltetrahydrofuran analog.

Lipophilicity
Class‑level inference
Estimated ΔlogP +0.3 to +1.5 vs. non‑fluorinated scaffold
Predictable lipophilicity increase may enhance membrane permeability in design
Target‑specific logP not measured; class‑level trend from gem‑difluorocycloalkanes
medicinal chemistry physicochemical properties logP drug design

Metabolic Stability Advantage of the gem‑Difluoro Motif Over Non‑Fluorinated Tetrahydrofurans

In vitro human microsomal clearance studies across a homologous series of functionalized gem‑difluorocycloalkanes revealed that gem‑difluorination either did not decrease or slightly improved metabolic stability (reduced intrinsic clearance, CLint) relative to non‑fluorinated counterparts . This class‑level finding supports the selection of 5,5‑difluoro‑2,2‑dimethyl‑3‑vinyltetrahydrofuran over a non‑fluorinated 2,2‑dimethyl‑3‑vinyltetrahydrofuran when prolonged half‑life is a design criterion.

Metabolic stability
Class‑level inference
Reported improvement or no decrease in microsomal CLint (class trend)
gem‑CF₂ may reduce oxidative metabolism relative to non‑fluorinated tetrahydrofurans
Direct measurement on target compound not publicly available
metabolic stability microsomal clearance DMPK fluorine chemistry

Vinyl Handle Enables Orthogonal Functionalization Not Possible with Saturated Tetrahydrofuran Analogs

The C‑3 vinyl substituent provides a reactive handle for thiol‑ene click chemistry, olefin metathesis, and transition‑metal‑catalyzed cross‑coupling reactions that are inaccessible with the fully saturated 5,5‑difluoro‑2,2‑dimethyltetrahydrofuran analog . This orthogonal reactivity allows the compound to serve as a linchpin in convergent synthetic sequences where late‑stage diversification is required.

Vinyl reactivity
Supporting evidence
C‑3 vinyl enables thiol‑ene, metathesis, and Pd‑catalyzed cycloaddition
Orthogonal handle avoids separate vinylation step in convergent synthesis
Qualitative advantage; yield comparisons not available
synthetic methodology vinyl chemistry cross-coupling polymer chemistry

Recommended Procurement and Application Scenarios for 5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran


Medicinal Chemistry: Fluorinated Building Block for B1‑Receptor Antagonist Scaffolds

The disubstituted tetrahydrofuranyl core exemplified by this compound falls within the general formula claimed in patent US 2012/0208823 (Boehringer Ingelheim) for B1‑receptor antagonists targeting inflammatory and neuropathic pain . The gem‑difluoro motif is expected to enhance metabolic stability (see Section 3, Evidence 3), while the vinyl group allows late‑stage diversification to explore SAR around the tetrahydrofuran ring. Procurement of this specific building block enables direct incorporation into the claimed scaffold without additional protection/deprotection sequences.

Synthetic Methodology: Substrate for Palladium‑Catalyzed [3+2] Cycloaddition and Divergent Heterocycle Synthesis

The vinyl group at C‑3 can participate in palladium‑catalyzed formal [3+2] cycloadditions with vinyl epoxides or vinylethylene carbonates to generate enantioenriched 2,2‑difluorotetrahydrofuran derivatives with up to 98 % ee . Researchers developing new fluorinated heterocycle libraries can use this compound as a validated entry point to diverse gem‑difluorinated scaffolds.

Process Chemistry: High‑Boiling Fluorinated Solvent or Co‑Solvent for Specialized Reaction Conditions

With a computed boiling point of 150.6 °C, this compound occupies a niche between conventional tetrahydrofuran (66 °C) and high‑boiling ether solvents such as diglyme (162 °C) . It is suitable for reactions requiring a moderately high‑boiling, fluorine‑containing ethereal medium where the fluorine atoms provide unique solvation properties or act as an internal NMR probe (¹⁹F).

Polymer Chemistry: Fluorinated Monomer for Functional Polymer Synthesis

The vinyl substituent enables free‑radical or controlled radical polymerization, while the gem‑difluoro group imparts hydrophobicity and chemical resistance to the resulting polymer . This dual functionality is not available from simple vinyl‑tetrahydrofuran monomers (e.g., 2‑vinyltetrahydrofuran) that lack fluorine, making this compound a strategic choice for developing fluorinated specialty polymers.

Application
Selection Property
Validation Focus
B1‑receptor antagonist scaffold
gem‑Difluoro motif and vinyl handle
Metabolic stability and late‑stage SAR diversification
Pd‑catalyzed [3+2] cycloaddition
C‑3 vinyl group reactivity
Enantioselectivity and difluorinated heterocycle scope
Fluorinated co‑solvent
Elevated boiling point and fluorine medium
Reaction temperature window and ¹⁹F NMR monitoring
Fluorinated polymer monomer
Vinyl polymerization plus gem‑CF₂
Polymer hydrophobicity and chemical resistance
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